molecular formula C16H18FNO3S B6375341 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% CAS No. 1261948-81-5

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95%

Cat. No. B6375341
CAS RN: 1261948-81-5
M. Wt: 323.4 g/mol
InChI Key: PQSDRPUIOGBDRB-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% (4-BSP-2F) is a white, crystalline solid compound with a molecular weight of 324.42 g/mol. It is an organofluorine compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 4-BSP-2F has been found to possess several unique properties that make it an attractive candidate for use in laboratory research.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been used as a substrate for a variety of enzymes, including cyclooxygenases and cytochrome P450s. It has also been used as a ligand for the binding of small molecule inhibitors to target proteins. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been used to study the structure-activity relationship of various chemical compounds.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act as a substrate for a variety of enzymes, including cyclooxygenases and cytochrome P450s. It is also believed to interact with small molecule inhibitors to form complexes with target proteins. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% is thought to act as a ligand for the binding of small molecule inhibitors to target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenases and cytochrome P450s. Additionally, it has been found to interact with small molecule inhibitors to form complexes with target proteins. It has also been found to modulate the activity of various enzymes, including proteases, phosphatases, and kinases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to interact with a variety of enzymes and small molecule inhibitors, making it a useful tool for studying the structure-activity relationship of various chemical compounds. However, it is important to note that the effects of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% on biochemical and physiological processes are not fully understood, and further research is needed in this area.

Future Directions

The potential future directions of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% research include further study of its biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be conducted on its structure-activity relationship with various chemical compounds. Finally, 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% could be studied for its potential use as a ligand for the binding of small molecule inhibitors to target proteins.

Synthesis Methods

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been reported in the literature and involves the reaction of 3-t-butylsulfamoylphenylboronic acid with 2-fluorophenol in the presence of a catalytic amount of a palladium catalyst. The reaction is carried out in a solvent system of toluene and acetic acid and the product is isolated by column chromatography. The reaction is typically carried out at room temperature and yields a pure product after purification.

properties

IUPAC Name

N-tert-butyl-3-(3-fluoro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDRPUIOGBDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol

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